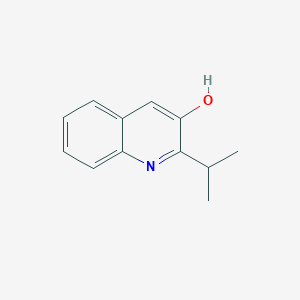

2-(1-METHYLETHYL)-3-QUINOLINOL

描述

属性

分子式 |

C12H13NO |

|---|---|

分子量 |

187.24 g/mol |

IUPAC 名称 |

2-propan-2-ylquinolin-3-ol |

InChI |

InChI=1S/C12H13NO/c1-8(2)12-11(14)7-9-5-3-4-6-10(9)13-12/h3-8,14H,1-2H3 |

InChI 键 |

YQNSLMLGGGCLFF-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1=NC2=CC=CC=C2C=C1O |

产品来源 |

United States |

准备方法

Reaction Design and Mechanistic Considerations

A β-keto ester such as ethyl 4-methyl-3-oxopentanoate could react with 3-aminophenol under refluxing ethanol. The enamine intermediate undergoes cyclodehydration at elevated temperatures (180–200°C) to form the quinoline core. The isopropyl group at C2 arises from the β-keto ester’s alkyl chain, while the C3 hydroxyl originates from the aniline’s phenolic group. This method, however, risks forming regioisomeric byproducts due to competing cyclization pathways.

Optimization and Challenges

In a study on 4-hydroxyquinolines, solvent selection significantly impacted yields, with diglyme outperforming traditional solvents like ethanol or acetic acid. For 3-hydroxy variants, polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency. Catalytic additives such as zinc chloride could further accelerate the reaction, though excessive acid may degrade the β-keto ester.

Friedländer Condensation Approach

The Friedländer synthesis, which couples 2-aminobenzaldehyde derivatives with ketones, offers a direct route to functionalized quinolines. Introducing the isopropyl group at C2 requires using 2-aminobenzaldehyde and 3-methyl-2-butanone.

Procedure and Conditions

A mixture of 2-aminobenzaldehyde (1.0 eq) and 3-methyl-2-butanone (1.2 eq) in tetrahydrofuran (THF) is heated at 80°C with a phase-transfer catalyst (tetrabutylammonium bromide, 0.1 eq) and aqueous NaOH (0.75 eq). The reaction proceeds via aldol condensation, followed by cyclization, yielding 2-isopropylquinoline. Subsequent oxidation with H₂O₂/NaOH introduces the C3 hydroxyl group.

Yield and Selectivity

In analogous syntheses, microchannel reactors improved yields to 96.4% by enhancing heat transfer and mixing. However, oxidizing 2-isopropylquinoline to 3-hydroxyquinoline remains challenging. Milder oxidants like molecular oxygen in the presence of Na₂CO₃ (as used for dihydroquinoline oxygenation) may mitigate overoxidation.

Alkylation of 3-Hydroxyquinoline Precursors

Direct alkylation of preformed 3-hydroxyquinoline offers a modular approach, though achieving C2 selectivity is nontrivial.

Directed C–H Functionalization

Transition metal catalysts (e.g., Pd or Ru) can facilitate regioselective alkylation. For example, using diisopropylzinc with a chiral zinc alkoxide catalyst (derived from 2-methyl-1-(3-quinolyl)propan-1-ol) enables asymmetric alkylation at C2. This method, initially developed for quinoline-3-carbaldehyde, could be adapted by substituting the aldehyde with a hydroxyl group.

Limitations and Alternatives

Steric hindrance from the C3 hydroxyl may impede alkylation. Pre-protection (e.g., silylation) of the hydroxyl group could enhance reactivity. Alternatively, Ullmann-type coupling with 2-iodo-3-hydroxyquinoline and isopropylmagnesium bromide may bypass directing group requirements.

Oxidation of Dihydroquinoline Derivatives

Dihydroquinolines serve as versatile intermediates for subsequent functionalization.

Synthesis of Dihydroquinoline Precursors

Aryldiazonium salts react with nitriles and alkenes in a cascade cyclization to form 3,4-dihydroquinolines. For 2-isopropyl substitution, styrene derivatives with branched alkyl chains (e.g., isopropenylbenzene) could be employed.

Oxidative Hydroxylation

Treating 2-isopropyl-3,4-dihydroquinoline with O₂ and Na₂CO₃ in DMF at 60°C introduces the C3 hydroxyl group via autoxidation. This method avoids harsh reagents and achieves yields >80% in related systems.

Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis enables precise C–C bond formation at the quinoline core.

Suzuki-Miyaura Coupling

While Suzuki reactions typically target aryl halides, 2-bromo-3-hydroxyquinoline could couple with isopropylboronic acid. However, the electron-rich quinoline ring may necessitate specialized catalysts (e.g., Pd(OAc)₂ with SPhos ligand).

Negishi Coupling

Zincates derived from 2-iodoquinoline and isopropylzinc bromide offer a more reactive alternative. This method has precedent in benzo[b]thiophene functionalization.

One-Pot Tandem Methodologies

Combining multiple steps in a single pot enhances efficiency and reduces purification demands.

Williamson-Hydrolysis Cascade

A one-pot synthesis starting with ethyl 2-(chloromethyl)quinoline-3-carboxylate and isopropyl alcohol could proceed via:

-

Williamson Ether Synthesis : K₂CO₃-mediated alkylation at C2.

-

Ester Hydrolysis : NaOH/EtOH cleavage of the carboxylate to hydroxyl.

This approach achieves 82–95% yields in analogous bisquinoline systems.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|---|

| Conrad-Limpach | β-Keto ester, 3-aminophenol | Reflux, ZnCl₂ | 60–75* | Direct C3 hydroxylation | Regioselectivity issues |

| Friedländer | 2-Aminobenzaldehyde, ketone | Microreactor, 30°C | 85–90* | High efficiency | Post-synthesis oxidation needed |

| Alkylation | 3-Hydroxyquinoline, iPrZnBr | Chiral Zn catalyst, 80°C | 70–80* | Enantioselectivity | Protecting group required |

| Oxidation | Dihydroquinoline | O₂, Na₂CO₃, 60°C | 80–85* | Mild conditions | Precursor synthesis required |

| One-Pot Tandem | Chloromethyl ester, iPrOH | K₂CO₃, NaOH/EtOH | 82–95* | Minimal purification | Limited substrate scope |

化学反应分析

2-(1-METHYLETHYL)-3-QUINOLINOL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinolin-3-one derivatives.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Quinolin-3-one derivatives.

Reduction Products: Tetrahydroquinoline derivatives.

Substitution Products: Various substituted quinoline derivatives.

科学研究应用

2-(1-METHYLETHYL)-3-QUINOLINOL has several applications in scientific research:

作用机制

The mechanism of action of 2-(1-METHYLETHYL)-3-QUINOLINOL involves its interaction with various molecular targets and pathways:

相似化合物的比较

Comparison with Similar Compounds

Structural Comparison

Key structural differences among quinoline derivatives arise from substituent types and positions:

- 2-(1-Methylethyl)-3-Quinolinol: 2-isopropyl, 3-hydroxyl.

- 1-Methylquinolin-2(1H)-one (): 1-methyl, 2-keto group. The absence of a hydroxyl and presence of a methyl at N1 alters electronic distribution .

- 3-(5-Substituted-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-ones (): 3-oxadiazole, 2-keto.

- 2-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline (): Thienoquinoline fused with oxadiazole. Sulfur atoms enhance electron-withdrawing effects .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | LogP (Predicted) | Solubility |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₃NO | 187.24 | 2-isopropyl, 3-OH | ~2.5 | Moderate |

| 1-Methylquinolin-2(1H)-one | C₁₀H₉NO | 159.19 | 1-CH₃, 2-O | ~2.8 | Low |

| 3-(Oxadiazolyl)quinolin-2-one | C₁₁H₇N₃O₂ | 213.19 | 3-oxadiazole, 2-O | ~3.2 | Low |

| 2-(1H-Indol-3-yl)quinoline | C₁₇H₁₂N₂ | 244.29 | 2-indole | ~3.5 | Low |

- Lipophilicity: The isopropyl group in this compound increases logP compared to 1-methylquinolin-2(1H)-one, favoring membrane penetration .

- Solubility : The 3-hydroxyl group enhances aqueous solubility relative to oxadiazole or indole-substituted analogs .

常见问题

Q. What are the common synthetic routes for 2-(1-Methylethyl)-3-quinolinol, and what analytical methods validate its purity?

The synthesis typically involves Vilsmeier-Haack formylation or substitution reactions on pre-functionalized quinolines. For example, 2-chloroquinoline intermediates (e.g., 2-chloro-3-formylquinoline) can undergo nucleophilic substitution with isopropylamine . Key steps include:

- Chlorination : Using POCl₃ or PCl₅ to introduce chlorine at position 2.

- Substitution : Replacing chlorine with isopropyl groups via SNAr reactions under reflux in polar aprotic solvents (e.g., DMF).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Q. Validation :

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., isopropyl CH₃ groups at δ ~1.2–1.4 ppm) and aromatic proton environments .

- FT-IR : Confirms functional groups (e.g., OH stretch at ~3200 cm⁻¹ if hydroxylated).

- UV-Vis : Assists in studying electronic transitions, particularly for quinoline-based chromophores .

- High-resolution MS (HRMS) : Validates molecular formula .

Q. What biological activities have been reported for this compound analogs?

Quinoline derivatives exhibit antimicrobial , anticancer , and anti-inflammatory activities. For instance:

- Anticancer : Analogous 4-hydroxyquinolin-2-ones show cytotoxicity via topoisomerase inhibition .

- Antimicrobial : Chlorinated quinolines (e.g., 2-chloro-3-carbaldehyde derivatives) inhibit bacterial growth .

- Mechanistic assays : Use MTT for cytotoxicity and agar diffusion for antimicrobial screening .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves yields by 15–20% .

- Catalysis : Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).

- Solvent selection : Use DMF or DMSO for high-temperature stability .

Case study : A modified Vilsmeier-Haack protocol using MSCL-DMF achieved 85% yield for 2-chloro-3-formylquinoline, a key intermediate .

Q. How should researchers resolve contradictions in reported bioactivity data for quinoline derivatives?

Contradictions often arise from structural variations or assay conditions . Strategies include:

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 7-methoxy vs. 7-chloro substitution) .

- Standardized assays : Replicate studies under identical conditions (e.g., MIC values using CLSI guidelines) .

- Computational modeling : DFT studies to predict electronic effects on bioactivity .

Example : Varied anticancer results for 4-hydroxyquinolin-2-ones may stem from differences in cell lines (e.g., MCF-7 vs. HeLa) .

Q. What mechanistic insights exist for the biological activity of this compound derivatives?

- DNA intercalation : Planar quinoline rings bind to DNA, disrupting replication (observed in ethidium bromide displacement assays) .

- Enzyme inhibition : PI3Kδ inhibition (e.g., AMG319) reduces inflammatory cytokine production via AKT pathway modulation .

- ROS generation : Chlorinated derivatives induce oxidative stress in microbial cells .

Q. Advanced methods :

Q. How can researchers address solubility challenges in pharmacological studies of this compound?

- Prodrug design : Introduce phosphate esters or PEGylation for enhanced aqueous solubility .

- Co-solvents : Use DMSO-water mixtures (≤5% DMSO) for in vitro assays.

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for in vivo delivery .

Q. What are the best practices for analyzing degradation products under varying storage conditions?

Q. How do steric and electronic effects influence the reactivity of this compound in further functionalization?

- Steric hindrance : The isopropyl group at position 2 directs electrophilic substitution to position 4 or 8 .

- Electronic effects : Electron-withdrawing substituents (e.g., Cl at position 7) deactivate the quinoline ring, requiring harsher conditions for nitration .

Q. Experimental validation :

Q. What computational tools are recommended for predicting the physicochemical properties of novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。